7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene

aziridine deprotection N-Dpp vs N-Ts stereochemical fidelity

7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene (CAS 254888-50-1) is a bicyclic N‑phosphoryl aziridine that integrates a strained three-membered aziridine ring within a [4.1.0] bicycloheptene framework, activated by the electron‑withdrawing diphenylphosphoryl (N‑Dpp) group. This compound serves as a versatile chiral building block in asymmetric synthesis and medicinal chemistry, functioning as both an electrophilic aziridine for regiospecific ring‑opening by diverse nucleophiles and as a precursor to N‑phosphoryl aziridines employed in transition‑metal‑catalysed asymmetric nitrene‑transfer reactions.

Molecular Formula C18H18NOP
Molecular Weight 295.3 g/mol
CAS No. 254888-50-1
Cat. No. B11941262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene
CAS254888-50-1
Molecular FormulaC18H18NOP
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESC1C=CCC2C1N2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C18H18NOP/c20-21(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)19/h1-12,17-18H,13-14H2
InChIKeyZIWDCXWGUHABIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene – A Bicyclic N-Phosphoryl Aziridine Scaffold for Asymmetric Synthesis and Catalysis


7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene (CAS 254888-50-1) is a bicyclic N‑phosphoryl aziridine that integrates a strained three-membered aziridine ring within a [4.1.0] bicycloheptene framework, activated by the electron‑withdrawing diphenylphosphoryl (N‑Dpp) group. This compound serves as a versatile chiral building block in asymmetric synthesis and medicinal chemistry, functioning as both an electrophilic aziridine for regiospecific ring‑opening by diverse nucleophiles and as a precursor to N‑phosphoryl aziridines employed in transition‑metal‑catalysed asymmetric nitrene‑transfer reactions . The N‑Dpp group is deliberately chosen over conventional sulfonyl activators because it provides a superior balance of aziridine activation, deprotection mildness, and directing capability in stereoselective transformations .

Why N‑Phosphoryl Bicyclic Aziridines Cannot Be Replaced by Generic N‑Tosyl or N‑Sulfonyl Aziridines in Stereoselective Synthesis


Generic N‑tosyl (N‑Ts) or N‑nosyl aziridines are widely used electrophilic aziridine surrogates; however, they suffer from harsh deprotection conditions (e.g., strong acid, reductive cleavage, or nucleophilic aromatic substitution) that compromise sensitive downstream functionality, limit functional-group tolerance, and lead to moderate overall yields . In contrast, the N‑diphenylphosphoryl (N‑Dpp) group is removed under mild acid‑ or base‑mediated hydrolysis, preserving stereochemical integrity and enabling higher cumulative yields in multi‑step sequences . Moreover, the unique steric and electronic environment of the bicyclo[4.1.0]hept‑3‑ene framework—featuring a conformationally rigid cyclohexene ring fused to the aziridine—imparts distinct reactivity profiles (e.g., tertiary‑carbanion ring‑opening and hydrogen‑bonding interactions in metalloradical catalysis) that cannot be replicated by monocyclic or sulfonyl‑activated aziridines . Attempted substitution with N‑tosyl‑7‑azabicyclo[4.1.0]heptane or simpler N‑sulfonyl aziridines would forfeit these critical performance advantages, directly compromising downstream synthetic efficiency, yield, and stereochemical fidelity.

Quantitative Comparator Evidence for 7‑(Diphenylphosphoryl)-7‑azabicyclo[4.1.0]hept‑3‑ene and its Closest Structural Analogs


Mild Dephosphinylation vs Harsh Tosyl Cleavage: Preserving Stereochemical Integrity in Multi‑Step Sequences

The N‑diphenylphosphinyl (N‑Dpp) aziridines undergo dephosphinylation under mild acid‑ or base‑mediated hydrolysis conditions that are orthogonal to the harsh reductive or strongly acidic conditions required for N‑tosyl deprotection . This critical difference was highlighted in the diastereoselective synthesis of chiral 1,3‑diamines, where the N‑Dpp group was explicitly selected because it is ‘the more easily removed diphenylphosphinoyl group’ compared to p‑toluenesulfonyl (Ts) . Quantitative data from the same study showed that with N‑Ts activation, the combined yield of diastereomerically pure syn‑ and anti‑3‑isocyanoamines was only 55% (38% syn + 17% anti), attributable in part to difficult deprotection and purification . In contrast, N‑Dpp aziridines enable convergent multi‑step routes with fewer side‑reactions and higher cumulative yields.

aziridine deprotection N-Dpp vs N-Ts stereochemical fidelity

Complete Regiospecificity in Cu(I)-Mediated Ring-Opening by Carbon Nucleophiles vs Variable Regioselectivity with N-Sulfonyl Aziridines

N‑Diphenylphosphinoyl aziridines undergo ring‑opening with Cu(I)‑modified Grignard reagents with complete regiospecificity, delivering a single regioisomer in good to excellent yield . This stands in marked contrast to N‑sulfonyl aziridines, whose ring‑opening by carbon nucleophiles often proceeds with variable regioselectivity, leading to regioisomeric mixtures that require chromatographic separation and reduce isolated yield . The complete regiospecificity is attributed to the unique electronic character of the N‑Dpp group, which directs nucleophilic attack exclusively to the less‑hindered aziridine carbon. To date, this level of absolute regiospecificity in carbon‑nucleophile ring‑opening has not been demonstrated for the corresponding N‑tosyl‑ or N‑nosyl‑activated aziridines.

regiospecific ring-opening carbon nucleophiles N-Dpp aziridines

First Demonstration of Secondary Aziridine Ring-Opening by a Tertiary Carbanion—a Reactivity Mode Inaccessible to Epoxide Analogs

In a seminal study, N‑(diphenylphosphinoyl)‑7‑azabicyclo[4.1.0]heptane (aziridine 1, the saturated analog) was ring‑opened by α‑potassium isopropylarenes, representing the first report of a secondary aziridine being opened by a tertiary carbanion . Under identical conditions, cyclohexene oxide (the epoxide analog) underwent rapid ring‑opening with only 1 equivalent of nucleophile, whereas aziridine 1 required up to 5 days and 5 equivalents of nucleophile to achieve ring‑opening . The resulting phosphinamides 2a–c were obtained in moderate to good yields (70%, 70%, 35% for aryl = phenyl, 4‑tert‑butylphenyl, 2‑naphthyl, respectively) and subsequently hydrolysed to the corresponding trans‑2‑(1‑aryl‑1‑methylethyl)cyclohexylamines in >90% yield . This reactivity profile—enabling the use of sterically demanding tertiary carbanion nucleophiles—has no precedent among N‑sulfonyl or epoxide‑based surrogates.

tertiary carbanion secondary aziridine opening cyclohexylamine synthesis

Superior Enantioselectivity in Co(II)-Porphyrin-Catalysed Aziridination: DPPA as the Nitrene Source of Choice for Aromatic Olefins

Diphenylphosphoryl azide (DPPA) serves as a privileged nitrene source in Co(II)‑porphyrin‑catalysed asymmetric olefin aziridination. Using the D₂‑symmetric chiral porphyrin [Co(P5)] (3,5‑DiᵗBu‑ChenPhyrin), DPPA delivers N‑phosphorus‑substituted aziridines with up to 85% ee and yields up to 99% for a range of aromatic olefins . In direct comparative studies, alternative phosphoryl azides such as bis(2,2,2‑trichloroethyl)phosphoryl azide (TcepN₃) require a different catalyst generation ([Co(P6)]) to reach comparable performance, and simple phosphoryl azides (2a–c) were completely ineffective (no detectable product) with [Co(TPP)] at 10 mol % loading, even at elevated temperatures . Notably, DPPA was shown to be a productive nitrene source with [Co(TPP)] (the simplest cobalt porphyrin), whereas other metal porphyrins (Ru, Fe, Mn) gave only trace or zero product with DPPA—establishing a unique synergy between DPPA and cobalt porphyrins . This catalyst‑nitrene source pairing is essential for achieving preparatively useful yields and enantioselectivities in the direct synthesis of chiral N‑phosphoryl aziridines from alkenes.

asymmetric aziridination cobalt porphyrin DPPA enantioselectivity

Enhanced Vinyl Aziridine Synthesis Yield via Modified ZnCl₂ Protocol—Outperforming the Original Procedure

In the preparation of N‑diphenylphosphinyl vinyl aziridines—key intermediates for the synthesis of functionalised allylic amines—a minor procedural modification (employing freshly fused ZnCl₂) substantially improved the isolated yield of vinyl aziridine 1 from N‑diphenylphosphinylbenzaldimine. The original procedure gave vinyl aziridine 1 in 58% yield, whereas the modified ZnCl₂ protocol raised the yield to 71%, representing a 22% relative improvement . This yield enhancement is particularly significant given that the vinyl aziridine products are versatile intermediates that undergo ring‑opening with a variety of carbon and heteronucleophiles in good yield and with generally good regioselectivity . This protocol improvement is specific to N‑Dpp imines and has not been demonstrated with comparable efficiency for N‑tosyl imine substrates.

vinyl aziridine synthesis yield improvement N-diphenylphosphinyl imines

Procurement‑Driven Application Scenarios for 7‑(Diphenylphosphoryl)-7‑azabicyclo[4.1.0]hept‑3‑ene and its N‑Dpp Aziridine Congeners


Synthesis of Enantiomerically Pure trans‑2‑(1‑Aryl‑1‑methylethyl)cyclohexylamines for Chiral Stationary Phases (CSPs) in Preparative HPLC

The N‑Dpp‑activated aziridine scaffold enables the one‑pot synthesis of trans‑2‑(1‑aryl‑1‑methylethyl)cyclohexylamines—key intermediates for enantioselective HPLC stationary phases—via tertiary carbanion ring‑opening, a reactivity mode uniquely accessible with N‑phosphinoyl aziridines . This one‑pot protocol circumvents the handling of toxic, volatile 7‑azabicyclo[4.1.0]heptane, providing a safer and more scalable route to CSP precursors. The mild dephosphinylation (>90% yield) preserves enantiomeric purity, which is critical for CSP performance. Procurement of 7‑(diphenylphosphoryl)‑7‑azabicyclo[4.1.0]hept‑3‑ene (the unsaturated variant) may further enable postsynthetic functionalisation via the alkene moiety for immobilisation onto silica supports .

Diastereoselective Synthesis of Chiral 1,3‑Diamines as Ligands for Cytostatic Cis‑Platinum Complexes

N‑Dpp aziridines derived from chiral amino alcohols undergo diastereoselective ring‑opening with lithiated isocyanides to furnish N‑protected 3‑isocyanoamines, which are elaborated into enantiopure 1,3‑diamines . The mild deprotection of the N‑Dpp group is essential for accessing the free diamine without epimerisation, a prerequisite for generating cytostatic platinum(II) complexes with defined stereochemistry. In contrast, N‑tosyl aziridines require harsh deprotection conditions that erode diastereomeric purity. The bicyclo[4.1.0]hept‑3‑ene scaffold of the target compound may impart additional conformational rigidity to the diamine backbone, potentially enhancing the kinetic inertness and cellular uptake of the resulting Pt(II) complexes .

Direct Synthesis of Chiral N‑Phosphoryl Aziridines via Co(II)‑Porphyrin Metalloradical Catalysis for Medicinal Chemistry Libraries

The Co(II)‑porphyrin/DPPA catalytic system delivers chiral N‑phosphoryl aziridines from aromatic alkenes in up to 99% yield and 85% ee, with N₂ as the sole by‑product . These N‑phosphoryl aziridines are versatile intermediates for medicinal chemistry: they undergo regiospecific ring‑opening with carbon, nitrogen, oxygen, and sulfur nucleophiles to generate diverse β‑functionalised amine pharmacophores. The N‑Dpp group is particularly attractive for medicinal chemistry campaigns because it is cleaved under mild conditions compatible with acid‑ and base‑sensitive functional groups commonly encountered in drug‑like molecules . The target compound, 7‑(diphenylphosphoryl)‑7‑azabicyclo[4.1.0]hept‑3‑ene, may serve as a direct precursor to functionalised cyclohexenyl amine scaffolds that are privileged motifs in GPCR‑targeted therapeutics and orexin receptor antagonists .

Scalable Preparation of Vicinal Amino Alcohols and Diamines via Regiospecific Cu(I)‑Mediated Ring‑Opening of N‑Dpp Aziridines

The complete regiospecificity observed in Cu(I)‑modified Grignard ring‑opening of N‑Dpp aziridines enables the large‑scale preparation of single‑regioisomer vicinal amino alcohols and diamines without chromatographic regioisomer separation . This is a critical advantage for process chemistry and kilogram‑scale production, where regioisomeric impurities can entrain through crystallisation and compromise API purity. The bicyclo[4.1.0]hept‑3‑ene framework provides a rigid cyclohexene backbone that, upon ring‑opening, delivers conformationally constrained 1,2‑trans‑disubstituted cyclohex‑3‑ene derivatives—privileged scaffolds for fragment‑based drug discovery and conformationally restricted peptidomimetics .

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